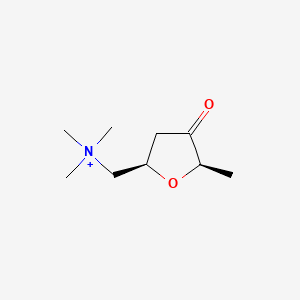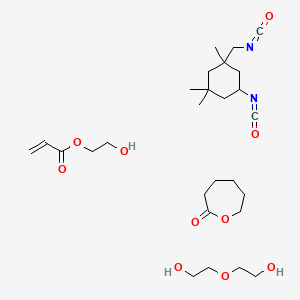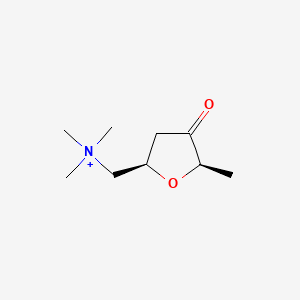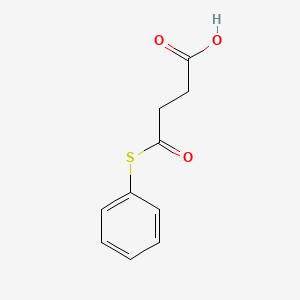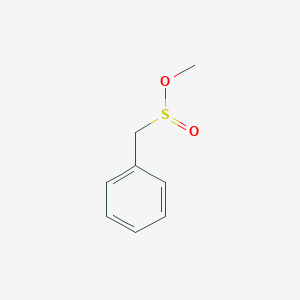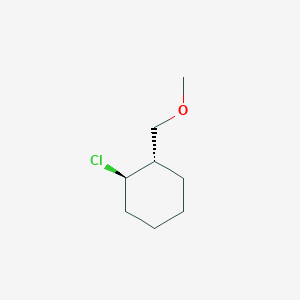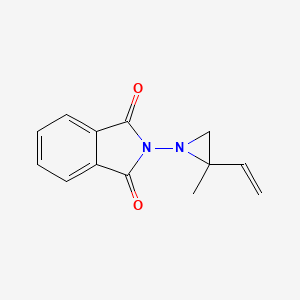
2-(2-Ethenyl-2-methylaziridin-1-yl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethenyl-2-methylaziridin-1-yl)-1H-isoindole-1,3(2H)-dione is a synthetic organic compound that belongs to the class of aziridines and isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethenyl-2-methylaziridin-1-yl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of an appropriate isoindole derivative with an aziridine precursor. The reaction conditions may include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the isoindole, followed by the addition of the aziridine compound. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This may include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethenyl-2-methylaziridin-1-yl)-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, where nucleophiles such as amines or thiols can replace the aziridine nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in substituted isoindole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-Ethenyl-2-methylaziridin-1-yl)-1H-isoindole-1,3(2H)-dione can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be explored for its potential as a bioactive molecule. Aziridines are known for their ability to interact with biological macromolecules, and isoindole derivatives have shown promise in medicinal chemistry.
Medicine
In medicine, derivatives of this compound could be investigated for their potential therapeutic properties. Aziridines have been studied for their anticancer activity, and isoindole derivatives have been explored for their anti-inflammatory and antimicrobial properties.
Industry
In industry, this compound may be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-(2-Ethenyl-2-methylaziridin-1-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes or receptors. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can covalently modify biological macromolecules. The isoindole moiety may interact with specific binding sites, modulating the activity of target proteins and pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methylaziridin-1-yl)-1H-isoindole-1,3(2H)-dione: Lacks the ethenyl group, which may affect its reactivity and biological activity.
2-(2-Ethenylaziridin-1-yl)-1H-isoindole-1,3(2H)-dione: Lacks the methyl group, which may influence its chemical properties and interactions.
2-(2-Methylaziridin-1-yl)-1H-isoindole-1,3(2H)-dione: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
Uniqueness
The uniqueness of 2-(2-Ethenyl-2-methylaziridin-1-yl)-1H-isoindole-1,3(2H)-dione lies in its specific substitution pattern, which imparts distinct chemical properties and potential applications. The presence of both ethenyl and methyl groups on the aziridine ring may enhance its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
66095-61-2 |
|---|---|
Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
2-(2-ethenyl-2-methylaziridin-1-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H12N2O2/c1-3-13(2)8-14(13)15-11(16)9-6-4-5-7-10(9)12(15)17/h3-7H,1,8H2,2H3 |
InChI Key |
XRRNCZSWEIOLBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN1N2C(=O)C3=CC=CC=C3C2=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




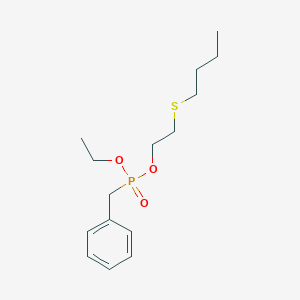
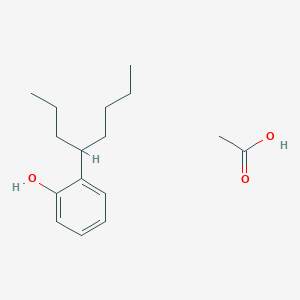
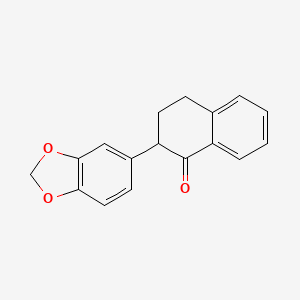
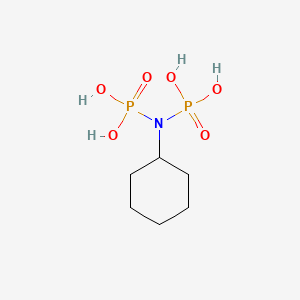

![N,N'-[(E)-Diazenediyldi(4,1-phenylene)]dioctadecanamide](/img/structure/B14479122.png)
